molecular formula C9H8F6N2 B14853288 2-[4,6-Bis(trifluoromethyl)pyridin-2-YL]ethanamine

2-[4,6-Bis(trifluoromethyl)pyridin-2-YL]ethanamine

Cat. No.: B14853288
M. Wt: 258.16 g/mol
InChI Key: SCHGYYSCYCELLG-UHFFFAOYSA-N
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Description

2-[4,6-Bis(trifluoromethyl)pyridin-2-YL]ethanamine is a chemical compound that features a pyridine ring substituted with two trifluoromethyl groups at the 4 and 6 positions, and an ethanamine group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 2-bromo-5-(trifluoromethyl)pyridine as a starting material, which undergoes a Pd-catalyzed amination reaction with an appropriate amine in the presence of a Pd(dba)2/BINAP catalytic system . This method provides good yields and can be optimized for large-scale production.

Industrial Production Methods

For industrial-scale production, the process may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of microwave reactors and sealed ampoules can also be employed to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

2-[4,6-Bis(trifluoromethyl)pyridin-2-YL]ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce piperidine derivatives.

Mechanism of Action

The mechanism of action of 2-[4,6-Bis(trifluoromethyl)pyridin-2-YL]ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity to target proteins and enzymes . The ethanamine group can form hydrogen bonds with biological targets, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4,6-Bis(trifluoromethyl)pyridin-2-YL]ethanamine is unique due to the presence of two trifluoromethyl groups on the pyridine ring, which significantly enhances its chemical stability and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H8F6N2

Molecular Weight

258.16 g/mol

IUPAC Name

2-[4,6-bis(trifluoromethyl)pyridin-2-yl]ethanamine

InChI

InChI=1S/C9H8F6N2/c10-8(11,12)5-3-6(1-2-16)17-7(4-5)9(13,14)15/h3-4H,1-2,16H2

InChI Key

SCHGYYSCYCELLG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CCN)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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